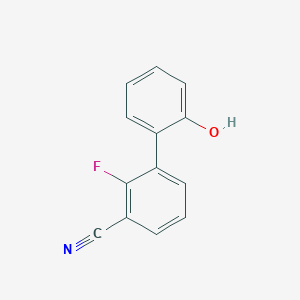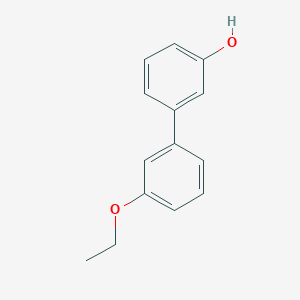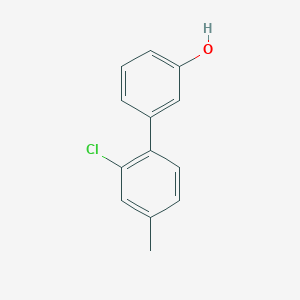
3-(2-Fluoro-5-methoxyphenyl)phenol, 95%
Overview
Description
3-(2-Fluoro-5-methoxyphenyl)phenol, or commonly known as 2-FMP or 5-MFP, is a phenolic compound with multiple applications in scientific research. It is a colorless solid that can be found in its pure form or as a 95% solution in ethanol. This compound has a wide range of applications in the fields of biochemistry, physiology, and molecular biology, due to its unique properties. In
Mechanism of Action
2-FMP is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It works by binding to the active sites of the enzymes, preventing them from catalyzing the reactions necessary for the production of inflammatory mediators. In addition, 2-FMP is a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It works by binding to the active sites of MAO, allowing the enzyme to catalyze the oxidation of neurotransmitters. Lastly, 2-FMP is a substrate for the efflux transporter P-glycoprotein (P-gp), which is involved in the transport of drugs across cell membranes. It works by binding to the active sites of P-gp, allowing the transporter to facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects
2-FMP has a wide range of biochemical and physiological effects due to its unique properties. It is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). As a result, it can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-FMP is a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. As a result, it can increase the availability of neurotransmitters, such as serotonin and dopamine. Lastly, 2-FMP is a substrate for the efflux transporter P-glycoprotein (P-gp), which is involved in the transport of drugs across cell membranes. As a result, it can increase the uptake of drugs into cells.
Advantages and Limitations for Lab Experiments
2-FMP has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). As a result, it can be used to study the effects of inflammation on various biological processes. In addition, 2-FMP is a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. As a result, it can be used to study the effects of neurotransmitter availability on various biological processes. Lastly, 2-FMP is a substrate for the efflux transporter P-glycoprotein (P-gp), which is involved in the transport of drugs across cell membranes. As a result, it can be used to study the effects of drug uptake into cells on various biological processes.
However, there are some limitations to using 2-FMP in lab experiments. It is a relatively unstable compound, which means that it can easily degrade over time. In addition, it is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for the use of 2-FMP in scientific research. It could be used to study the effects of inflammation on various diseases, such as cancer, Alzheimer’s disease, and cardiovascular disease. In addition, it could be used to study the effects of neurotransmitter availability on various neurological disorders, such as depression and anxiety. Lastly, it could be used to study the effects of drug uptake into cells on various diseases, such as HIV/AIDS and malaria.
Synthesis Methods
2-FMP can be synthesized through a two-step process, starting with the synthesis of 5-fluoro-2-methoxyphenol (5-FMP). 5-FMP can be synthesized by reacting a 2-methoxyphenol with a 5-fluoropyridine in the presence of a base catalyst, such as potassium carbonate (K2CO3). The reaction produces a white solid that is then recrystallized and purified to produce a pure 5-FMP.
The second step is to convert the 5-FMP into 2-FMP. This can be done by reacting the 5-FMP with a strong acid, such as sulfuric acid (H2SO4), in a solvent such as ethanol. The reaction produces a white solid that is recrystallized and purified to produce a pure 2-FMP.
Scientific Research Applications
2-FMP is widely used in the fields of biochemistry, physiology, and molecular biology due to its unique properties. It is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, 2-FMP is used in the study of the transport of drugs across cell membranes, as it is a substrate for the efflux transporter P-glycoprotein (P-gp).
properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOGDYQAXUEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683496 | |
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-73-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-fluoro-5′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















